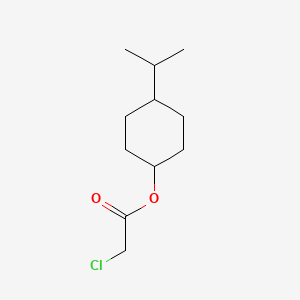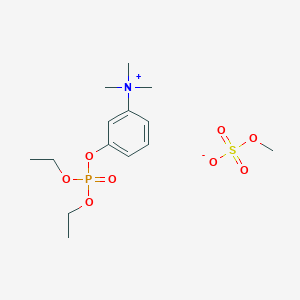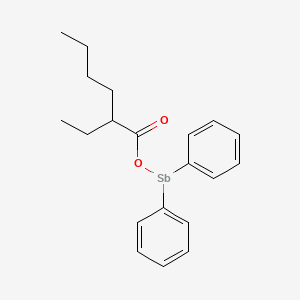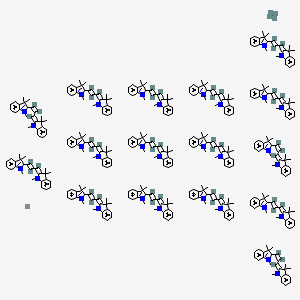
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) is a complex chemical compound that combines organic and inorganic components. The compound features a unique structure that includes indolium moieties and a molybdate core, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) involves multiple steps. The initial step typically includes the preparation of the indolium component, which can be synthesized through a series of organic reactions involving 1,3,3-trimethylindoline derivatives . The molybdate core is then introduced through a reaction with orthosilicic acid and molybdenum oxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of molybdenum.
Reduction: Reduction reactions can alter the oxidation state of the molybdate core.
Substitution: The indolium moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can introduce new functional groups into the indolium moieties.
Wissenschaftliche Forschungsanwendungen
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) involves its interaction with molecular targets and pathways. The indolium moieties can interact with biological molecules, potentially disrupting cellular processes. The molybdate core can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosatungstate(6-)
- Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosavanadate(6-)
Uniqueness
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) is unique due to its specific combination of indolium and molybdate components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68334-65-6 |
|---|---|
Molekularformel |
C401H468MoN32+16 |
Molekulargewicht |
5832 g/mol |
IUPAC-Name |
methane;molybdenum;(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;(2E)-1,3,3-trimethyl-2-[(Z)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole |
InChI |
InChI=1S/16C25H29N2.CH4.Mo/c16*1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;;/h16*7-17H,1-6H3;1H4;/q16*+1;; |
InChI-Schlüssel |
YEGPMCOLIVPBLG-UHFFFAOYSA-N |
Isomerische SMILES |
C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.[Mo] |
Kanonische SMILES |
C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
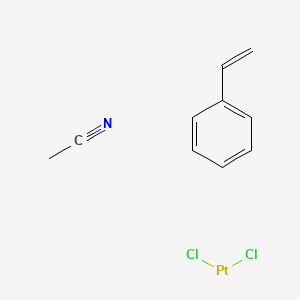
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
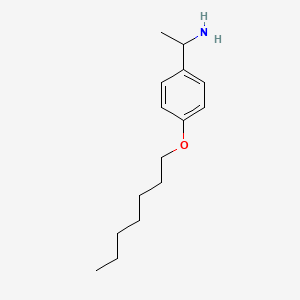
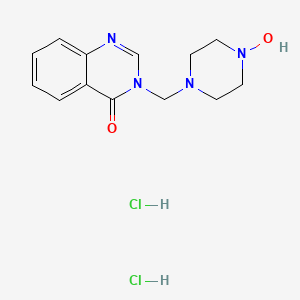
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
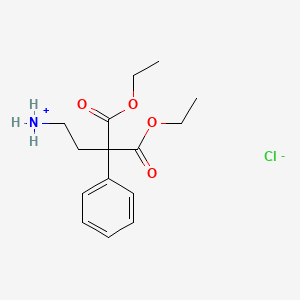
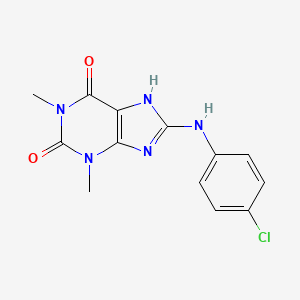
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)

